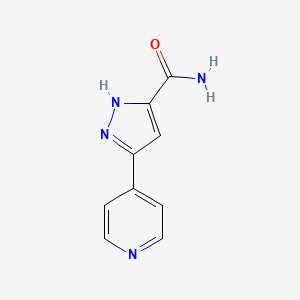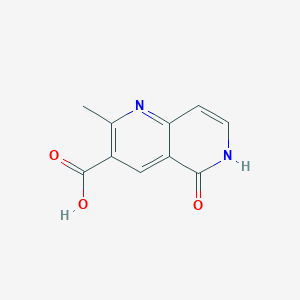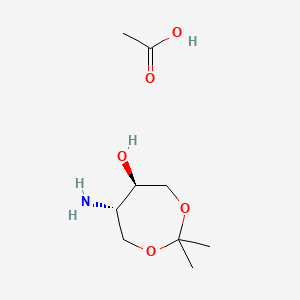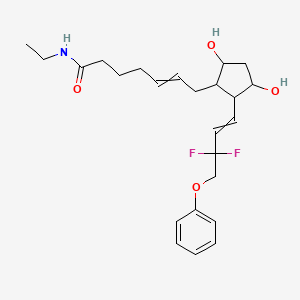
2-(2-Carboxyethoxycarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-carboxyethyl) Phthalate is a chemical compound with the molecular formula C11H10O6. It is a metabolite of Di-n-pentyl phthalate, which is primarily used as a plasticizer in nitrocellulose . This compound is part of the larger family of phthalates, which are widely used in various industrial applications due to their ability to increase the flexibility and durability of plastics .
Preparation Methods
The preparation of Mono(2-carboxyethyl) Phthalate typically involves the hydrolysis of Di-n-pentyl phthalate. This process can be carried out under acidic or basic conditions, with the choice of conditions affecting the yield and purity of the final product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Mono(2-carboxyethyl) Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction are carboxylic acids and ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are alcohols and alkanes.
Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
Mono(2-carboxyethyl) Phthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Mono(2-carboxyethyl) Phthalate involves its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound can also interfere with hormone synthesis, transport, and metabolism, leading to various health effects .
Comparison with Similar Compounds
Mono(2-carboxyethyl) Phthalate is similar to other phthalate metabolites such as:
Mono(2-ethylhexyl) Phthalate: A metabolite of Di(2-ethylhexyl) phthalate, commonly used as a plasticizer.
Mono(2-ethyl-5-carboxypentyl) Phthalate: Another metabolite of Di(2-ethylhexyl) phthalate, known for its endocrine-disrupting properties.
Mono-n-butyl Phthalate: A metabolite of Dibutyl phthalate, used in personal care products.
Mono(2-carboxyethyl) Phthalate is unique due to its specific molecular structure and its distinct role as a metabolite of Di-n-pentyl phthalate. This uniqueness makes it a valuable compound for studying the environmental and health impacts of phthalates .
Properties
Molecular Formula |
C11H9O6- |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(2-carboxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1 |
InChI Key |
OSXPVFSMSBQPBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



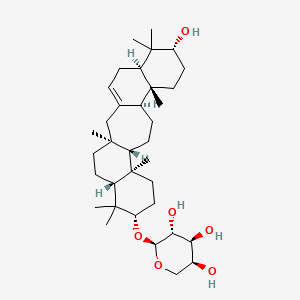
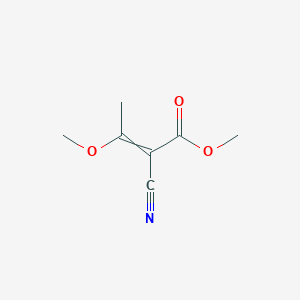

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
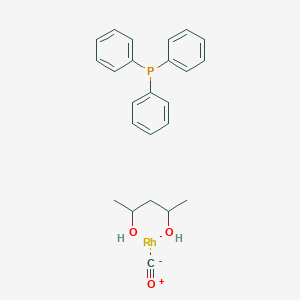

![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
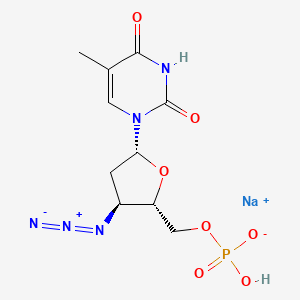
![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
